molecular formula C10H10INO B12533224 N-benzyl-3-iodoprop-2-enamide CAS No. 652976-02-8

N-benzyl-3-iodoprop-2-enamide

Cat. No.: B12533224
CAS No.: 652976-02-8
M. Wt: 287.10 g/mol
InChI Key: RIARINCQEXMERV-UHFFFAOYSA-N
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Description

N-benzyl-3-iodoprop-2-enamide is an organic compound that belongs to the class of enamides Enamides are a subclass of enamines, which are characterized by the presence of a carbon-nitrogen double bond conjugated with a carbon-carbon double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-3-iodoprop-2-enamide can be synthesized through several methods. One common approach involves the electrophilic activation of amides. For instance, a novel one-step N-dehydrogenation of amides to enamides can be achieved using a combination of lithium hexamethyldisilazide and triflic anhydride . This method is characterized by its simplicity and broad substrate scope.

Another method involves the regioselective oxidative desaturation of amides using iron-assisted catalysis . This approach provides an efficient route to enamides and β-halogenated enamides.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-iodoprop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as sodium azide and potassium cyanide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various carbonyl compounds, while reduction can produce amines or alcohols. Substitution reactions can introduce different functional groups, such as azides or nitriles.

Scientific Research Applications

N-benzyl-3-iodoprop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-3-iodoprop-2-enamide involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the presence of the iodine atom and the conjugated double bonds. These structural features enable the compound to participate in various chemical reactions, such as nucleophilic substitution and oxidative addition.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-3-chloroprop-2-enamide: Similar structure but with a chlorine atom instead of iodine.

    N-benzyl-3-bromoprop-2-enamide: Similar structure but with a bromine atom instead of iodine.

    N-benzyl-3-fluoroprop-2-enamide: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

N-benzyl-3-iodoprop-2-enamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability make the compound more reactive in certain chemical reactions, such as nucleophilic substitution.

Properties

CAS No.

652976-02-8

Molecular Formula

C10H10INO

Molecular Weight

287.10 g/mol

IUPAC Name

N-benzyl-3-iodoprop-2-enamide

InChI

InChI=1S/C10H10INO/c11-7-6-10(13)12-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)

InChI Key

RIARINCQEXMERV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C=CI

Origin of Product

United States

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